n-(1-Methoxypropan-2-yl)-1h-imidazole-1-carboxamide
Description
n-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide is a 5-membered heterocyclic compound featuring an imidazole core substituted with a carboxamide group at the 1-position and a methoxypropan-2-yl moiety. This compound has been cataloged as a research chemical by CymitQuimica (Ref: 10-F706373) but is currently listed as discontinued across all available quantities (1g, 250mg, 500mg) .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C8H13N3O2/c1-7(5-13-2)10-8(12)11-4-3-9-6-11/h3-4,6-7H,5H2,1-2H3,(H,10,12) |
InChI Key |
CCSNDQVXUNUVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxamide with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 172.19 g/mol. It features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, along with a methoxy group and a carboxamide functional group. The imidazole ring contributes to the compound's chemical properties and biological activities.
Scientific Research Applications
this compound is investigated for its potential as a therapeutic agent with significant biological activity. Although the search results do not provide specific case studies or comprehensive data tables detailing the applications of this compound, they do offer some insight into its potential and related compounds.
Structural Comparison with Related Compounds
Several compounds share structural similarities with this compound. These related compounds can provide insight into the potential applications of this compound.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methylimidazole | Contains a methyl group on the imidazole ring | Simpler structure; less biological activity |
| 1H-Imidazole-4-carboxamide | Carboxamide at position 4 of the imidazole ring | Different position of functional groups; varied activity |
| N-(2-Fluoroethyl)-1H-benzimidazole | Fluoroethyl side chain; benzimidazole structure | Enhanced potency against certain pathogens |
Mechanism of Action
The mechanism of action of N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The methoxypropan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiator is the methoxypropan-2-yl substituent, which confers both electron-donating (methoxy) and steric bulk properties. Below is a comparative analysis with analogous carboxamide derivatives:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
†Estimated via standard molecular weight calculation.
Regulatory and Environmental Considerations
- The chloroacetamide analog (CAS 87392-12-9) in requires stringent GHS labeling due to its halogenated structure and herbicidal activity . The target compound’s methoxy group likely reduces environmental persistence compared to chlorinated analogs.
- Discontinuation of the target compound () may reflect challenges in scalability, stability, or niche applicability compared to more versatile analogs like the propargyl derivative .
Biological Activity
N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide, a compound characterized by its imidazole ring structure, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and therapeutic potential, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 172.19 g/mol. The imidazole ring contributes to its unique chemical properties and biological activities, making it a promising candidate for various therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, potentially disrupting normal cellular functions to exert therapeutic effects. For instance, it can form hydrogen bonds with key amino acid residues in the active sites of enzymes, inhibiting their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (breast) | 10.5 ± 0.3 | Significant inhibition |
| A549 (lung) | 15.2 ± 0.5 | Moderate inhibition |
| HT-29 (colorectal) | 12.7 ± 0.4 | Significant inhibition |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated notable inhibitory effects against several bacterial strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 18 |
| B. subtilis | 25 |
These results indicate its potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
- Anticancer Study : A study assessed the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated that it induced reactive oxygen species (ROS) production leading to mitochondrial dysfunction and subsequent cell death .
- Enzyme Inhibition Assay : The compound was tested for its ability to inhibit topoisomerase I activity in cancer cells, showing promising results that suggest its utility in cancer therapy through targeting DNA replication processes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide?
- Methodological Answer : The compound can be synthesized via click chemistry or alkyne-azide cycloaddition strategies. For example, N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide derivatives are synthesized using oxidative aminocarbonylation under mild conditions, yielding products with >80% efficiency . Alternative routes include coupling reactions between functionalized imidazole precursors and methoxypropan-2-ylamine in the presence of DIPEA (diisopropylethylamine) and DMF (dimethylformamide) as a solvent .
| Synthetic Route | Conditions | Yield | Reference |
|---|---|---|---|
| Oxidative aminocarbonylation | Pd catalyst, CO atmosphere | 82–90% | |
| Alkyne-azide cycloaddition | Cu(I) catalyst, RT | 75–85% |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use FT-IR to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and 1H/13C NMR to verify substituent positions. For example, the methoxypropan-2-yl group shows characteristic triplet signals at δ 3.3–3.5 ppm (CH3O) and δ 1.2–1.3 ppm (CH(CH3)2) . High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) further validate molecular composition .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on GHS classifications for structurally similar imidazoles, wear nitrile gloves , lab coats , and safety goggles . Use fume hoods to avoid inhalation (H332) and skin contact (H315). Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does the methoxypropan-2-yl substituent influence bioactivity in N-alkylimidazole derivatives?
- Methodological Answer : The methoxypropan-2-yl group enhances lipophilicity (logP ~2.5), improving membrane permeability in CNS-targeting agents. SAR studies show that bulkier alkoxy groups (e.g., isopropyl) reduce binding affinity to GPCRs by ~40%, while smaller groups (methoxypropan-2-yl) maintain activity .
| Substituent | logP | GPCR Binding (IC₅₀) |
|---|---|---|
| Methoxypropan-2-yl | 2.5 | 12 nM |
| Isopropyl | 3.1 | 48 nM |
Q. How can conflicting data on anti-leishmanial activity be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions. Standardize protocols:
- Use axenic amastigotes instead of macrophage-infected models to isolate compound efficacy.
- Control for solvent effects (DMSO ≤0.1% v/v) .
- Validate with orthogonal assays (e.g., ATP quantification vs. microscopy) .
Q. What retrosynthetic strategies optimize scalability for this compound?
- Methodological Answer : Prioritize one-step synthesis via Pd-catalyzed coupling to minimize intermediates. Retrosynthetic analysis suggests:
- Disconnect the carboxamide bond to yield 1H-imidazole-1-carbonyl chloride and 1-methoxypropan-2-ylamine.
- Use AI-driven route prediction (e.g., Reaxys/Pistachio databases) to identify cost-effective precursors .
Q. What analytical techniques resolve crystallographic ambiguities in imidazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms the N-methoxypropan-2-yl group’s equatorial orientation in the imidazole ring. Pair with DFT calculations (B3LYP/6-31G*) to model electronic effects .
| Parameter | SCXRD Data | DFT Calculation |
|---|---|---|
| Bond length (C=O) | 1.23 Å | 1.22 Å |
| Dihedral angle | 12.5° | 13.1° |
Q. How do environmental factors (pH, temperature) affect stability during biological assays?
- Methodological Answer : The compound degrades at pH >8 (t₁/₂ = 2 h) due to hydrolysis of the carboxamide bond. Stabilize by:
- Buffering assays at pH 6.5–7.4.
- Storing stock solutions in anhydrous DMSO at –20°C .
Contradiction Analysis
- Synthetic Yield Variability : Lower yields in Cu(I)-catalyzed routes (e.g., 60% vs. 85%) may stem from trace oxygen inhibiting catalysis. Use degassed solvents and inert atmospheres .
- Biological Activity Discrepancies : Anti-fungal data inconsistencies (e.g., C. albicans MIC = 8 µg/mL vs. 32 µg/mL) likely reflect strain-specific resistance. Validate with CLSI M27 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
